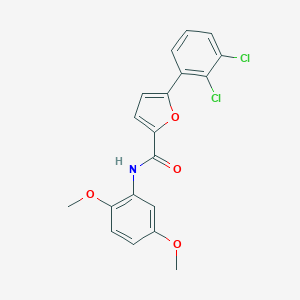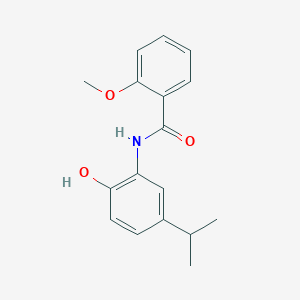![molecular formula C20H15N3O2 B246049 3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B246049.png)
3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties It belongs to the benzamide family and features an oxazolo[4,5-b]pyridine moiety, which contributes to its distinct characteristics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the palladium-catalyzed direct C–H bond functionalization to construct the tricyclic scaffold. This is followed by subsequent C–H bond functionalization at the C-2 position of the oxazole unit using various (hetero)aryl iodides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives, depending on the substituents introduced.
科学的研究の応用
3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves the inhibition of several enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are mediators of inflammation. Additionally, it inhibits the activity of several kinases, including MAPK and Akt, which are involved in cell proliferation and survival.
類似化合物との比較
3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can be compared with other similar compounds, such as:
2-methyl-3-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide: Known for its anti-inflammatory and anticancer properties.
3-oxazolo[4,5-b]pyridin-2-yl-aniline: Used in various chemical reactions and as a building block for more complex molecules.
Oxazolo[4,5-b]pyridin-2(3H)-one:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C20H15N3O2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15N3O2/c1-13-4-2-5-15(12-13)19(24)22-16-9-7-14(8-10-16)20-23-18-17(25-20)6-3-11-21-18/h2-12H,1H3,(H,22,24) |
InChIキー |
MLCYOEAQJRJTDS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B245972.png)
![N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B245974.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B245976.png)



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B245981.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B245983.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B245987.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B245988.png)
![N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline](/img/structure/B245993.png)
